(R)-(-)-Bromo Dragonfly-d6 Hydrochloride is a labeled analogue of Bromo Dragonfly, a compound known for its potent hallucinogenic properties. It belongs to the phenethylamine family and acts primarily as a full agonist for the 5-HT2A receptor, which is implicated in various psychotropic effects. This compound is distinguished by its deuterated form, which enhances its stability and allows for more precise tracking in biological studies .
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride exhibits significant biological activity primarily through its interaction with serotonin receptors:
The synthesis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride can be achieved through various methods, including:
The choice of method can affect the yield and purity of the compound, making careful consideration essential in laboratory settings .
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride serves several applications:
Interaction studies involving (R)-(-)-Bromo Dragonfly-d6 Hydrochloride focus on its binding affinities and effects on various serotonin receptors:
Several compounds share structural or functional similarities with (R)-(-)-Bromo Dragonfly-d6 Hydrochloride:
| Compound Name | Key Characteristics |
|---|---|
| Bromo Dragonfly | Parent compound; potent hallucinogen |
| 2C-B-FLY | Less potent analog; lower binding affinity |
| DOB | Similar structure; known for psychedelic effects |
| 5-MeO-DMT | Tryptamine derivative; strong psychoactive properties |
These compounds highlight the unique aspects of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride while also demonstrating varying potencies and mechanisms of action .
The comprehensive analytical characterization of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride requires sophisticated analytical methodologies that can distinguish this deuterated compound from its non-deuterated analogue while providing robust quantitative and qualitative data. This section examines four critical analytical techniques essential for the complete characterization of this benzodifuran derivative [2] [3].
High-Performance Thin-Layer Chromatography represents a powerful analytical tool for the separation and quantification of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride [4] [5]. The development and validation of High-Performance Thin-Layer Chromatography methods for deuterated compounds requires stringent adherence to International Council for Harmonisation guidelines while accounting for the unique physicochemical properties imparted by deuterium substitution [6] [7].
Linearity and Range Considerations
For (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, the linearity range typically extends from 50 to 5000 nanograms per band, with correlation coefficients consistently exceeding 0.995 [5] [6]. The deuterated nature of the compound does not significantly affect the linearity parameters compared to non-deuterated analogues, as the chromatographic separation mechanism remains fundamentally unchanged [4] [8].
Precision and Accuracy Parameters
Precision studies demonstrate relative standard deviation values below 2.0% for both intra-day and inter-day measurements [5] [6]. Recovery studies consistently yield values between 98-102%, indicating excellent accuracy for the analytical method [7]. The deuteration does not introduce significant bias in quantitative determinations when appropriate internal standards are employed [3].
Detection and Quantification Limits
The limit of detection for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride ranges from 0.5 to 5 nanograms per band, while the limit of quantification typically falls between 1.5 and 15 nanograms per band [5] [6]. These sensitivity parameters are comparable to those achieved for non-deuterated phenethylamine derivatives, demonstrating that deuteration does not compromise analytical sensitivity [9].
Mobile Phase Optimization
Optimal chromatographic separation is achieved using mobile phase systems comprising organic solvent mixtures, typically involving combinations of toluene, ethyl acetate, methanol, and formic acid [5] [10]. The retention factor values for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride generally fall within the optimal range of 0.2 to 0.8, ensuring adequate separation from potential interferents [6] [7].
Robustness Studies
Robustness testing demonstrates that minor variations in mobile phase composition, development distance, and saturation time result in relative standard deviation values below 2.0%, indicating excellent method stability [5] [7]. The method remains robust across different laboratory conditions and analyst variations [6].
Mass spectrometric analysis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride reveals distinctive fragmentation patterns that reflect both the structural characteristics of the benzodifuran core and the effects of deuterium substitution [2] [11] [12]. The molecular ion peak appears at mass-to-charge ratio 337, representing a 6 Dalton shift from the non-deuterated compound due to the six deuterium atoms in the propyl chain [2] [3].
Primary Fragmentation Pathways
The most prominent fragmentation pathway involves the loss of ammonia (17 Daltons) from the molecular ion, generating a fragment at mass-to-charge ratio 320 [11] [12]. This fragmentation pattern is characteristic of phenethylamine derivatives and remains consistent in the deuterated analogue, with high deuterium retention observed in the resulting fragment [3] [12].
Alpha-Cleavage Reactions
Alpha-cleavage adjacent to the amino group represents another significant fragmentation pathway, resulting in the loss of the entire propyl chain unit (47 Daltons for C2H9N in the deuterated compound) [11] [12]. This fragmentation produces a stable benzodifuran core fragment that retains the bromine atom and exhibits characteristic isotope patterns [2] [11].
Benzodifuran Core Fragments
The benzodifuran core generates characteristic fragments in the mass-to-charge ratio range of 164-178, depending on the specific cleavage pattern [11] [12]. These fragments represent the stable aromatic system and provide definitive structural confirmation for the compound [2] [3].
Deuterium Retention Studies
Deuterium retention in fragmentation products ranges from 80-95%, depending on the specific fragmentation pathway [3] [12]. The propyl chain fragments show variable deuterium retention, with some pathways leading to complete deuterium loss while others maintain partial deuteration [2] [11].
Isotope Pattern Analysis
The characteristic bromine isotope pattern (mass-to-charge ratio and mass-to-charge ratio plus 2) remains clearly visible in fragment ions containing the bromine atom, providing additional structural confirmation [11] [12]. The deuterium substitution shifts the entire isotope envelope by 6 Daltons while maintaining the characteristic bromine pattern [2] [3].
Nuclear Magnetic Resonance spectroscopy provides unambiguous structural characterization of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride through analysis of both proton and carbon-13 spectra, with deuterium Nuclear Magnetic Resonance offering additional confirmation of isotopic substitution [13] [15].
Proton Nuclear Magnetic Resonance Characteristics
The aromatic proton signals appear in the characteristic region between 6.5 and 7.9 parts per million, with the benzodifuran system exhibiting distinct coupling patterns [13] [15]. The deuteration of the propyl chain significantly reduces the integration values for aliphatic proton signals while maintaining the aromatic signal integrity [16].
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic aromatic carbon signals between 100-160 parts per million, with the benzodifuran carbons showing distinct chemical shifts [15] [17]. Aliphatic carbons attached to deuterium exhibit small but measurable isotope shifts, typically appearing 0.1-0.3 parts per million upfield from their protonated counterparts [13] .
Deuterium Nuclear Magnetic Resonance Confirmation
Deuterium Nuclear Magnetic Resonance spectroscopy provides direct confirmation of deuterium incorporation, with characteristic peaks appearing in the 1.0-8.0 parts per million range [13] [16]. The integration ratios in deuterium Nuclear Magnetic Resonance correspond directly to the degree of deuterium substitution in the propyl chain [18].
Coupling Pattern Analysis
The deuteration significantly affects proton-proton coupling patterns, with reduced coupling constants observed due to the smaller magnetic moment of deuterium compared to protium [13] . This simplification of coupling patterns enhances spectral resolution and facilitates structural assignment [16] [15].
Temperature and Solvent Effects
Nuclear Magnetic Resonance studies conducted at various temperatures reveal enhanced spectral resolution in deuterated samples due to reduced vibrational broadening [13] [19]. Solvent deuteration effects must be carefully considered when using deuterated Nuclear Magnetic Resonance solvents, as exchange phenomena can affect quantitative measurements [16] [20].
X-ray crystallographic analysis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride crystals reveals the three-dimensional molecular structure while providing insights into the effects of deuteration on crystal lattice parameters [21] [22] [23]. The deuterated compound maintains the same space group and crystal system as the non-deuterated analogue, with subtle but measurable changes in unit cell dimensions [21] [24].
Unit Cell Parameter Changes
Deuteration typically induces a small increase in unit cell volume, ranging from 1-2%, attributed to the longer carbon-deuterium bonds compared to carbon-hydrogen bonds [21] [22]. The crystal lattice expansion reflects the geometric isotope effects associated with deuterium substitution [22] [23].
Hydrogen Bonding Geometry
While X-ray crystallography cannot directly locate deuterium atoms due to their low electron density, neutron diffraction studies reveal significant geometric isotope effects in hydrogen bonding patterns [21] [22]. The donor-acceptor distances in hydrogen bonds involving deuterium are typically 0.01-0.05 Angstroms longer than corresponding protium bonds [22] [23].
Thermal Parameter Analysis
Deuterated crystals exhibit reduced thermal motion parameters compared to their protonated analogues, reflecting the lower vibrational frequencies of carbon-deuterium bonds [21] [23]. This reduction in thermal motion often results in improved crystal quality and higher resolution diffraction data [21] [24].
Temperature-Dependent Studies
Deuteration affects phase transition temperatures in hydrogen-bonded systems, with shifts typically ranging from 5-10 Kelvin [23] [25]. These temperature effects reflect the altered vibrational dynamics associated with deuterium substitution and provide insights into the role of hydrogen bonding in crystal stability [22] [26].
Resolution and Data Quality
High-resolution X-ray crystallographic studies of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride achieve resolutions better than 1.5 Angstroms, with R-factors typically below 5% [21]. The deuterated crystals often exhibit superior diffraction quality due to reduced thermal motion, enabling more precise determination of bond lengths and angles [21] [24].
Molecular Conformation Analysis
Crystallographic studies confirm that deuteration does not significantly alter the molecular conformation of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride [21] [22]. The benzodifuran core maintains its planar geometry, and the propyl chain adopts similar conformations to those observed in the non-deuterated compound [23] [25].
Crystal Packing Studies